molecular formula C15H20INO B5063854 1-methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium iodide

1-methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium iodide

Cat. No. B5063854
M. Wt: 357.23 g/mol
InChI Key: OOTNDMWJYRXBOT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium iodide, also known as O-Methylflavinium bromide (OMF), is a synthetic flavin derivative that has been widely used in scientific research. OMF has a unique structure and properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

OMF inhibits mitochondrial complex I by binding to the flavin mononucleotide (FMN) cofactor. This binding disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. OMF also acts as a photosensitizer by generating singlet oxygen and other ROS upon exposure to light.
Biochemical and Physiological Effects
OMF has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by increasing ROS production and disrupting the electron transport chain. OMF also inhibits the growth of bacteria and fungi by disrupting their electron transport chains. In addition, OMF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

OMF has several advantages as a research tool. It is a potent inhibitor of mitochondrial complex I, making it a valuable tool for studying the electron transport chain. OMF is also a fluorescent probe, allowing for the study of flavin-containing enzymes and proteins. However, OMF has some limitations, including its toxicity and potential for off-target effects. Careful dosing and use of appropriate controls are necessary when using OMF in lab experiments.

Future Directions

There are several future directions for research on OMF. One area of research is the development of OMF-based photodynamic therapy for cancer treatment. Another area of research is the use of OMF as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of OMF and its potential for off-target effects.

Synthesis Methods

OMF can be synthesized by reacting 8-methyl-3-oxabicyclo[3.3.1]non-7-ene with N-methylpyridinium iodide in the presence of a base. The reaction yields OMF as a yellow crystalline powder with a purity of over 95%.

Scientific Research Applications

OMF has been used in various scientific research applications due to its unique properties. It is a potent inhibitor of mitochondrial complex I and has been used to study the electron transport chain in mitochondria. OMF has also been used as a fluorescent probe to study the properties of flavin-containing enzymes and proteins. In addition, OMF has been used as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

1-methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20NO.HI/c1-11-5-6-12-8-14(11)15(17-10-12)13-4-3-7-16(2)9-13;/h3-5,7,9,12,14-15H,6,8,10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTNDMWJYRXBOT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CC1C(OC2)C3=C[N+](=CC=C3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide

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